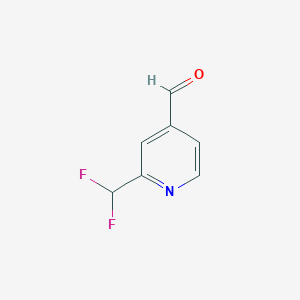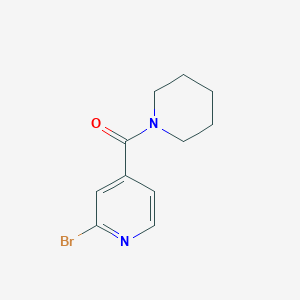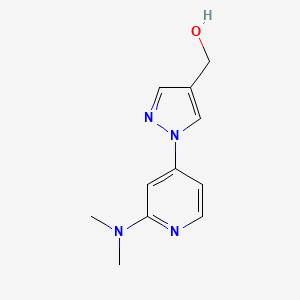
(1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol
説明
The compound “(1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The dimethylamino group attached to the pyridine ring would likely impart basic properties to the molecule .Chemical Reactions Analysis
As an organic compound containing nitrogen, this molecule could participate in a variety of chemical reactions. The presence of the pyridine and pyrazole rings could allow for electrophilic aromatic substitution reactions. Additionally, the dimethylamino group could potentially undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrazole rings could contribute to its aromaticity and stability. The dimethylamino group could give the compound basic properties .科学的研究の応用
Catecholase Activity
The compound has been studied for its application in catecholase activity investigations. In situ copper (II) complexes of pyrazole and pyridine-based ligands, including derivatives similar to the specified compound, show catecholase activities dependent on various parameters like the nature of the carbonic chain bound to the pyrazole ring and solvent nature. The highest rate activity was observed with a specific complex in methanol (Mouadili et al., 2013).
Antibacterial and Antioxidant Activities
Synthesized derivatives of pyrazole, including structures related to the compound , have been analyzed for their antibacterial and antioxidant activities. These compounds, synthesized via a simple and rapid approach, have shown moderate activities against various bacteria and displayed moderate antioxidant activities (Lynda, 2021).
Platinum Group Metal Complexes
The compound has relevance in the formation of platinum group metal complexes. Ligands derived from 3-(2-pyridyl)pyrazole, closely related to the specified compound, were used to create mononuclear complexes with platinum group metals. These complexes were characterized by various spectroscopic methods and single-crystal XRD studies (Sairem et al., 2012).
Catalytic Oligomerization of Ethylene
The compound is involved in the synthesis of nickel complexes, which are applied in the catalytic oligomerization of ethylene. Dinuclear complexes synthesized using ligands related to the specified compound have been tested in ethylene oligomerization, showing significant activity (Kermagoret & Braunstein, 2008).
Synthesis of Mononuclear Complexes
The compound is useful in synthesizing various mononuclear complexes. New mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, similar to the compound , have been synthesized and analyzed for their crystal structures and photoluminescent properties (Zhu et al., 2014).
Synthesis of Herbicides
The compound is also relevant in the synthesis of herbicides. Reactions involving compounds closely related to the specified molecule have been explored, offering a new approach to synthesizing certain classes of powerful herbicides (Obrech et al., 1988).
Triple-Stranded Helical Supramolecular Complex Formation
The compound contributes to the formation of triple-stranded helical supramolecular complexes. Reactions involving ligands similar to the specified compound with ruthenium(II) and copper(I) have been studied, resulting in structurally unique complexes (Lam et al., 1997).
将来の方向性
The study of pyridine and pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. This particular compound, with its combination of a pyridine ring, a pyrazole ring, and a dimethylamino group, could be of interest for further study in medicinal chemistry .
特性
IUPAC Name |
[1-[2-(dimethylamino)pyridin-4-yl]pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14(2)11-5-10(3-4-12-11)15-7-9(8-16)6-13-15/h3-7,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFEQSIEHDJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



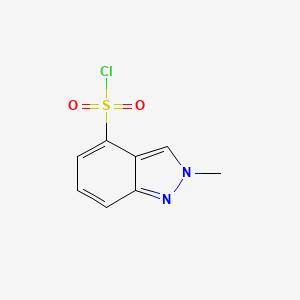
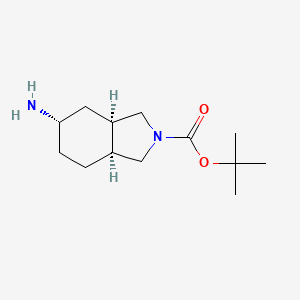
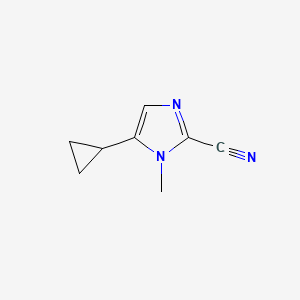
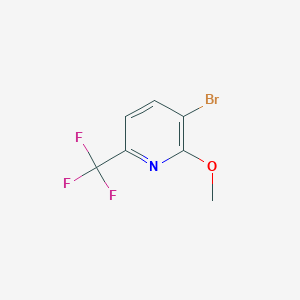
![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)
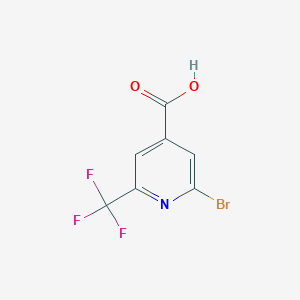
![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)
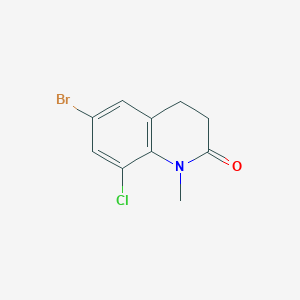
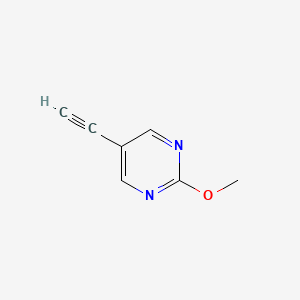
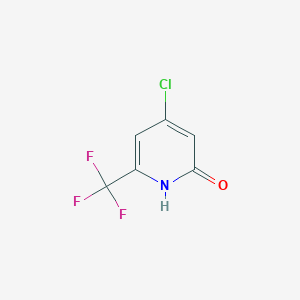
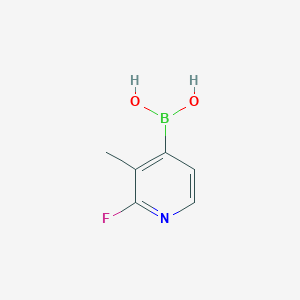
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)
